2,5-Dibromo-4-methylbenzoic acid
Overview
Description
2,5-Dibromo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O2 . It has a molecular weight of 293.94000 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one methyl group, and one carboxylic acid group .Scientific Research Applications
Synthesis of Derivatives
Synthesis of 2,5-Diketopiperazine Derivatives : A study by Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method shows good functional group tolerance and avoids the typically offensive isocyanides (Ji, Yi, & Cai, 2014).
Synthesis of Alkyl 4,5-dibromo-2-methylbenzoate Derivatives : Gauna, Cobice, and Awruch (2008) synthesized alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene, providing insights into the synthesis of similar compounds (Gauna, Cobice, & Awruch, 2008).
Synthesis of Novel Oxadiazoles : He, Zhu, Yang, Hu, and Cao (2009) introduced a 1,3,4-oxadiazole moiety into the stilbene skeleton, utilizing p-toluic acid in the synthesis process. This may indicate potential applications in organic optical materials (He et al., 2009).
Biochemical Applications
Determination of Sulfhydryl Groups : Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating possible biochemical applications of similar compounds (Ellman, 1959).
Cytostatic Activity in Human Cancer Cells : Eamvijarn, Kijjoa, Bruyère, et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a derivative of 2,4-dihydroxy-6-methylbenzoic acid, showing cytostatic effects in human cancer cells (Eamvijarn et al., 2012).
Analytical Chemistry Applications
- Analysis of Oligosaccharides and Glycopeptides : Papac, Wong, and Jones (1996) utilized matrices like 2,5-dihydroxybenzoic acid in mass spectrometry for oligosaccharides, highlighting the utility of similar compounds in analytical methods (Papac, Wong, & Jones, 1996).
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromo-4-methylbenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein is a therapeutic strategy for managing diabetes, as it prevents glucose reabsorption, leading to its excretion and thus lowering blood glucose levels .
Mode of Action
This compound interacts with SGLT2 by binding to it, inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to glucose excretion in urine . This process reduces blood glucose levels, which is beneficial for diabetes management .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal reabsorption of glucose in the kidneys . This disruption leads to an increase in glucose excretion and a decrease in blood glucose levels
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels . By inhibiting SGLT2, this compound increases glucose excretion, thereby lowering blood glucose levels . This effect is beneficial for managing diabetes .
Properties
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
Record name | 2,5-Dibromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20871-01-6 | |
Record name | 2,5-Dibromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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